1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been shown to have significant antitumor activity.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine with thiophene-2-carbonyl chloride to form 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-N-(thiophene-2-carbonyl)ethanamine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-N'-hydroxyguanidine to form 1-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea.
Starting Materials
2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine, thiophene-2-carbonyl chloride, N-(tert-butoxycarbonyl)-N'-hydroxyguanidine
Reaction
2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine is reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-N-(thiophene-2-carbonyl)ethanamine., The intermediate 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-N-(thiophene-2-carbonyl)ethanamine is then reacted with N-(tert-butoxycarbonyl)-N'-hydroxyguanidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 1-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea., The final product can be purified by methods such as column chromatography or recrystallization.
作用机制
The mechanism of action of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea involves the inhibition of PKB/Akt. PKB/Akt is activated by phosphorylation, which leads to its translocation to the plasma membrane and subsequent activation of downstream signaling pathways. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea inhibits PKB/Akt by binding to its ATP-binding site, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and cell cycle arrest.
生化和生理效应
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant biochemical and physiological effects. In preclinical studies, 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to induce apoptosis and cell cycle arrest in various types of cancer cells. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has also been shown to inhibit angiogenesis, which plays a critical role in tumor growth and metastasis. In addition, 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the major advantages of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is its potency as an inhibitor of PKB/Akt. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is its solubility in aqueous solutions. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is relatively insoluble in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the use of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in scientific research. One potential direction is the development of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea-based anticancer drugs. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs. Another potential direction is the use of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in combination therapy. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Finally, further research is needed to investigate the potential of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in other disease settings, such as cardiovascular disease and diabetes.
科学研究应用
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been extensively used in scientific research as a potent inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and differentiation. Aberrant activation of PKB/Akt is frequently observed in various types of cancer, making it an attractive therapeutic target. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs.
属性
IUPAC Name |
1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S2/c22-15(19-13-3-1-11-25-13)18-6-12-26(23,24)21-9-7-20(8-10-21)14-16-4-2-5-17-14/h1-5,11H,6-10,12H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDRMEFHFNQHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。